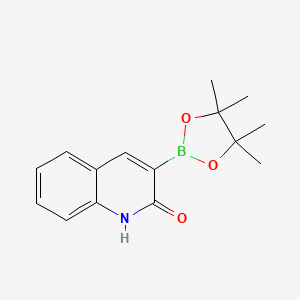
Potassium (4-(chloromethyl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-(chloromethyl)phenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (4-(chloromethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid to its corresponding trifluoroborate salt using potassium bifluoride as a reagent .
Industrial Production Methods: In an industrial setting, the production of potassium trifluoroborates typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated systems to handle the reagents and monitor the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (4-(chloromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as water or ethanol).
Conditions: Mild temperatures and neutral to slightly basic pH conditions are typically employed to facilitate the reaction
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium (4-(chloromethyl)phenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients
Industry: The compound is used in the production of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of potassium (4-(chloromethyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Comparison: Potassium (4-(chloromethyl)phenyl)trifluoroborate is unique due to the presence of a chloromethyl group, which can participate in additional chemical reactions, providing further functionalization opportunities. This distinguishes it from other trifluoroborates that may lack such reactive groups .
Eigenschaften
Molekularformel |
C7H6BClF3K |
|---|---|
Molekulargewicht |
232.48 g/mol |
IUPAC-Name |
potassium;[4-(chloromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c9-5-6-1-3-7(4-2-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI-Schlüssel |
LURZCWQPVZDEMC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)CCl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


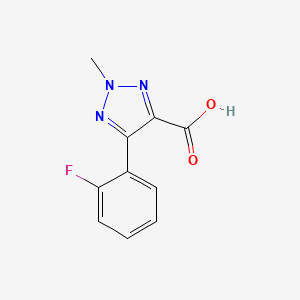
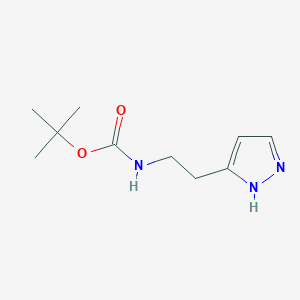
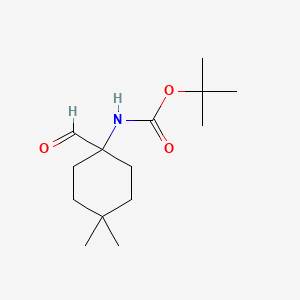

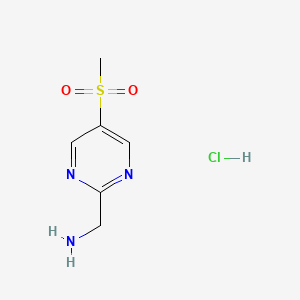
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
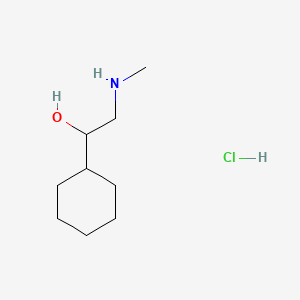
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
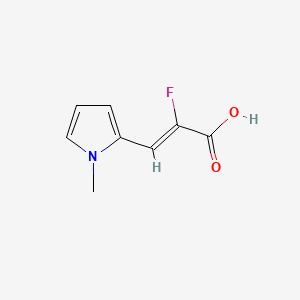
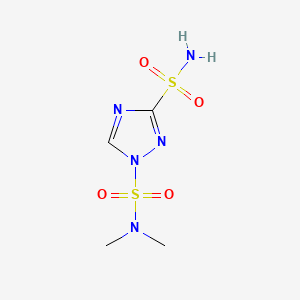
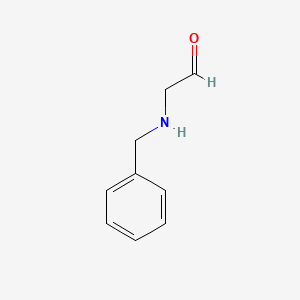
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)

